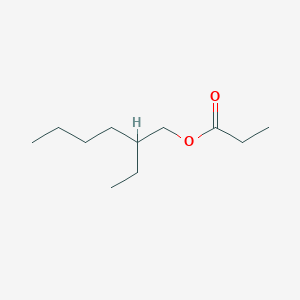

Propionato de 2-etilhexilo

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Chemistry

- Solvent in Organic Synthesis : EHP serves as an effective solvent in organic reactions, facilitating the synthesis of various organic compounds.

- Reagent in Chemical Reactions : It is utilized as a reagent in the preparation of other chemicals, contributing to the development of new materials and compounds.

Biology

- Study of Ester Hydrolysis : EHP is employed in research focused on ester hydrolysis, providing insights into enzyme-catalyzed reactions involving esters.

- Biochemical Pathways : The compound aids in understanding biochemical pathways related to ester metabolism, which can have implications for drug design and metabolic studies.

Medicine

- Drug Delivery Systems : Research is ongoing regarding EHP's potential use in drug delivery systems. Its properties may allow for improved solubility and bioavailability of pharmaceutical compounds.

- Pharmaceutical Formulations : EHP can be incorporated into various pharmaceutical formulations, enhancing the stability and effectiveness of drugs.

Perfume and Fragrance Industry

EHP is widely used as a solvent and fixative in the production of perfumes and fragrances. Its ability to dissolve other aromatic compounds makes it a valuable ingredient in creating complex scent profiles.

Coatings and Plastics

- Plasticizer : EHP functions as a plasticizer in polymer manufacturing, improving the flexibility and durability of plastic products.

- Coatings : It is used in coatings for various surfaces, enhancing their protective qualities while maintaining aesthetic appeal.

Personal Care Products

The compound is also found in cosmetics and personal care products as an emollient and solvent, contributing to skin feel and product stability.

Case Study 1: Drug Delivery Systems

A study conducted on the incorporation of EHP into lipid-based drug formulations demonstrated enhanced solubility for poorly soluble drugs, leading to improved therapeutic efficacy. Researchers found that EHP facilitated better absorption rates when tested in vitro.

Case Study 2: Environmental Impact Assessment

Research assessing the environmental impact of EHP highlighted its biodegradability under aerobic conditions. The study indicated that while EHP can accumulate in aquatic environments, its low volatility minimizes air contamination risks.

Mecanismo De Acción

Target of Action

Similar compounds such as phthalates are known to disrupt the endocrine system, affecting reproductive health and physical development .

Mode of Action

It is suggested that similar compounds might induce changes through non-genotoxic mechanisms related to multiple molecular signals .

Biochemical Pathways

Related compounds like phthalates are known to be metabolized through β-oxidation pathway

Result of Action

Related compounds have been shown to cause disruptions in the endocrine system, affecting reproductive health and physical development . They may also induce cell proliferation, decrease apoptosis, and produce reactive oxygen species, leading to oxidative stress .

Análisis Bioquímico

Biochemical Properties

It is known that it can be used to study the oxidative degradation of synthetic esters

Molecular Mechanism

It is known that it can be utilized for the synthesis of perfumes , but the exact molecular interactions that allow this to occur are not clear

Temporal Effects in Laboratory Settings

It is known that the compound has certain thermophysical properties, such as boiling temperature and critical pressure

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of 2-Ethylhexyl propionate in animal models. Studies on similar compounds like DEHP have shown that they can have significant effects on reproductive parameters in male albino rats

Metabolic Pathways

It is known that similar compounds, such as DEHP, can be metabolized through various biological mechanisms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Ethylhexyl propionate can be synthesized through the esterification of propanoic acid with 2-ethylhexanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of 2-ethylhexyl propionate follows a similar esterification process but on a larger scale. The reaction is conducted in a continuous reactor system, where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures high efficiency and yield of the desired ester.

Análisis De Reacciones Químicas

Types of Reactions

2-Ethylhexyl propionate undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

Hydrolysis: In the presence of water and an acid or base catalyst, 2-ethylhexyl propionate can be hydrolyzed back to propanoic acid and 2-ethylhexanol.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Propanoic acid and 2-ethylhexanol.

Hydrolysis: Propanoic acid and 2-ethylhexanol.

Substitution: Depending on the nucleophile, various substituted esters or amides can be formed.

Comparación Con Compuestos Similares

Similar Compounds

2-Ethylhexyl acetate: An ester with similar applications as a solvent and in the production of perfumes.

2-Ethylhexyl butyrate: Another ester used in the synthesis of fragrances and as a plasticizer.

2-Ethylhexyl laurate: Used in cosmetics and personal care products as an emollient and solvent

Uniqueness

2-Ethylhexyl propionate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Its use as a solvent and in the synthesis of perfumes highlights its versatility and importance in various industrial applications .

Actividad Biológica

2-Ethylhexyl propionate (C11H22O2) is an ester derived from 2-ethylhexanol and propionic acid. It is primarily used as a solvent and plasticizer in various industrial applications. Understanding its biological activity is crucial for assessing its safety and potential health effects, particularly given its widespread use in consumer products.

- Molecular Formula : C11H22O2

- Molecular Weight : 186.29 g/mol

- CAS Number : 25265-77-4

Biological Activity Overview

The biological activity of 2-ethylhexyl propionate has been explored through various studies focusing on its metabolic effects, toxicity, and potential therapeutic applications. This section summarizes key findings from the literature.

Metabolic Disruption

Research indicates that 2-ethylhexyl propionate can act as a metabolic disruptor. It has been shown to activate peroxisome proliferator-activated receptor alpha (PPARα), which plays a significant role in lipid metabolism and energy homeostasis. This activation can lead to alterations in fatty acid metabolism, resulting in increased levels of CoA esters in hepatic tissues .

Table 1: Effects of 2-Ethylhexyl Propionate on Lipid Metabolism

| Parameter | Control Group | 2-Ethylhexyl Propionate Group |

|---|---|---|

| Hepatic CoA Levels | Baseline | Elevated |

| Acetyl-CoA Levels | Baseline | Increased |

| Propionyl-CoA Levels | Baseline | Increased |

| Succinyl-CoA Levels | Baseline | Increased |

Toxicological Studies

Toxicological assessments have revealed that exposure to high concentrations of 2-ethylhexyl propionate can lead to adverse health effects. For instance, studies have documented hepatotoxicity and reproductive toxicity in animal models, highlighting the compound's potential to cause liver damage and disrupt normal reproductive functions .

Case Studies

- Hepatotoxicity in Rodents : A study involving male Wistar rats exposed to high doses of 2-ethylhexyl propionate showed significant increases in liver weight and histopathological changes consistent with hepatotoxicity. The study indicated that prolonged exposure led to liver cell damage and altered enzyme activities related to lipid metabolism .

- Reproductive Toxicity : Another investigation assessed the effects of 2-ethylhexyl propionate on male reproductive health. Results indicated a decrease in sperm count and motility, alongside testicular atrophy, suggesting that the compound adversely affects spermatogenesis .

Table 2: Summary of Toxicological Findings

| Study Type | Findings |

|---|---|

| Hepatotoxicity | Increased liver weight; cellular damage observed |

| Reproductive Toxicity | Decreased sperm count; testicular atrophy |

Antibacterial and Larvicidal Activity

Recent studies have also explored the antibacterial properties of 2-ethylhexyl propionate. It demonstrated significant antibacterial activity against various strains of bacteria, showing potential as a biocide in agricultural applications. Additionally, it exhibited larvicidal effects against mosquito larvae, indicating its utility in vector control programs .

Antibacterial Efficacy

The compound was tested against Escherichia coli and Staphylococcus aureus, displaying inhibition zones indicating effective antibacterial action.

Table 3: Antibacterial Activity of 2-Ethylhexyl Propionate

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 16.00 ± 1.00 |

| S. aureus | 14.00 ± 1.00 |

Propiedades

IUPAC Name |

2-ethylhexyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-4-7-8-10(5-2)9-13-11(12)6-3/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHQWKGQAYBNEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60863739 | |

| Record name | 2-Ethylhexyl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6293-37-4 | |

| Record name | Propanoic acid, 2-ethylhexyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6293-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006293374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6293-37-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethylhexyl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.